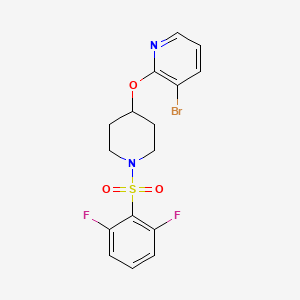

3-Bromo-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

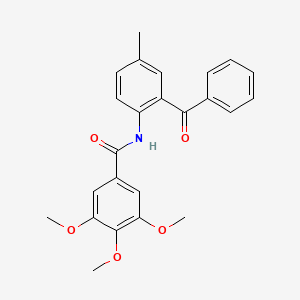

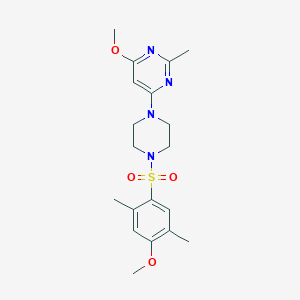

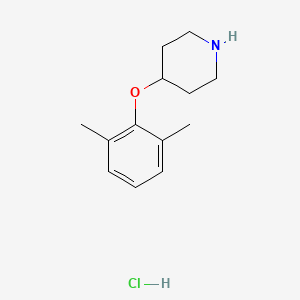

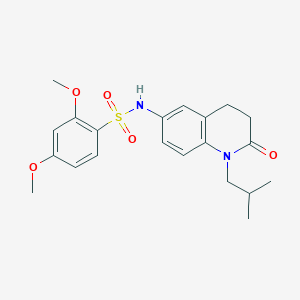

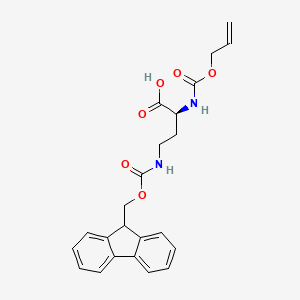

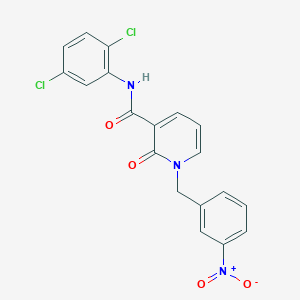

The compound “3-Bromo-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” is a complex organic molecule that contains several functional groups, including a bromine atom, a difluorophenyl group, a sulfonyl group, a piperidinyl group, and a pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the bromine atom, difluorophenyl group, sulfonyl group, piperidinyl group, and pyridine ring would all contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For instance, the bromine atom is a good leaving group, making it likely to participate in substitution reactions. The pyridine ring could act as a base, accepting protons in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the aromatic pyridine ring could affect its solubility, while the bromine atom could increase its molecular weight .Applications De Recherche Scientifique

Synthesis and Reactivity

- Trifluoromethylated Synthons : Compounds similar to 3-Bromo-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine serve as useful trifluoromethylated synthons in the synthesis of pyrazolines, pyrazoles, cyclopropanes, or allylsulfones, showing versatility in organic synthesis due to their reactivity with diazo compounds (Plancquaert et al., 1996).

- Oxidation of Sulfides : The oxidation of sulfides to sulfoxides using air as the oxidant has been facilitated by catalytic systems related to the structure of this compound, demonstrating the compound's potential role in catalysis (Zhang & Wang, 2014).

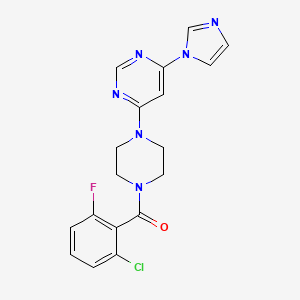

Biological Evaluation

- Antimicrobial and Biological Activities : Derivatives of this compound framework have been synthesized and evaluated for their biological activities, including antimicrobial properties. This indicates potential applications in medicinal chemistry and drug development (El‐Emary et al., 2002).

- Enzyme Inhibition Studies : Some derivatives have shown inhibitory activity against enzymes like butyrylcholinesterase, suggesting applications in studying enzyme mechanisms and potentially treating related diseases (Khalid et al., 2016).

Catalytic Applications and Methodologies

- Catalysis and Synthesis : Research has demonstrated the use of related compounds in catalysis, particularly in promoting the synthesis of pyrrolidines and piperidines through enantioselective processes, showcasing the potential for the synthesis of biologically active molecules with high stereocontrol (Zhou et al., 2011).

- Advanced Materials Synthesis : Studies involving graphene oxide anchored with sulfonic acid highlight innovative applications in material science, where derivatives of the discussed compound could play a role in the development of new catalytic materials (Zhang et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

3-bromo-2-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrF2N2O3S/c17-12-3-2-8-20-16(12)24-11-6-9-21(10-7-11)25(22,23)15-13(18)4-1-5-14(15)19/h1-5,8,11H,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWIOWBHYFAFCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrF2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2689470.png)

![3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2689483.png)

![Methyl 5-chloro-2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2689484.png)

![Tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}carbamate](/img/structure/B2689488.png)